molecular formula C7H7Cl2N5S B061372 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 175202-31-0

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B061372
M. Wt: 264.13 g/mol
InChI Key: JIFYHCAKBJLMHL-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds characterized by the presence of triazole and thiol groups, often synthesized for various applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of related triazole derivatives often involves multi-step chemical reactions. For instance, 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol derivatives are synthesized via a sequential process involving the reaction of diethyl oxalate and 1-(3-fluorophenyl)ethan-1-one with sodium methylate, followed by hydrazinolysis and S-alkylation (Fedotov & Hotsulia, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones was elucidated using UV–vis, IR, 1H/13C NMR, mass spectrometry, and X-ray crystallography (Ünver et al., 2009).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including cyclization and condensation, to form structurally diverse derivatives. The reaction conditions and the nature of substituents significantly influence the chemical properties of these molecules.

Physical Properties Analysis

The physical properties like melting points, solubility, and crystalline structure are determined using standard analytical methods. For example, the study of restricted rotation around methylene bridges in benzimidazole derivatives provides insight into their physical characteristics (Karayel et al., 2019).

Scientific Research Applications

Antioxidant and Biochemical Protection

Compounds with an open thiogroup, similar to 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit high antioxidant and antiradical activity. They positively impact the overall condition and biochemical processes in patients exposed to high doses of radiation. These compounds are compared with biogenic amino acids like cysteine, indicating their potential in biochemical protection against oxidative stress (А. G. Kaplaushenko, 2019).

Heterocyclic Chemistry for Drug Development

The versatility of 1,2,4-triazole derivatives in synthesizing new drugs with diverse biological activities is well-documented. These compounds have been explored for their potential in developing treatments for inflammatory diseases, microbial infections, and possibly cancer, showcasing the structural variations and biological efficacy that 1,2,4-triazoles, including our compound of interest, can offer in pharmaceutical research (V. Ferreira et al., 2013).

Tandem Catalysis in Medicinal Chemistry

Tandem catalysis involving 1,2,4-triazole-3-thiol derivatives opens new pathways for synthesizing nitrogen-containing heterocycles. This approach is crucial for developing applications in medicinal chemistry, providing a foundation for creating complex molecules with potential therapeutic uses (J. F. Campos & S. Berteina‐Raboin, 2020).

Antimicrobial and Antifungal Properties

Recent research highlights the antimicrobial and antifungal properties of 1,2,4-triazole derivatives. These compounds demonstrate significant activity against various bacterial and fungal pathogens, indicating their potential in developing new antimicrobial agents. The exploration of such derivatives, including 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, could lead to novel treatments for infectious diseases (M. V. Ohloblina, 2022).

Safety And Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds makes them a promising area for future research and drug development.

properties

IUPAC Name

3-[(4,5-dichloroimidazol-1-yl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N5S/c1-13-4(11-12-7(13)15)2-14-3-10-5(8)6(14)9/h3H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFYHCAKBJLMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CN2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371126
Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

175202-31-0
Record name 5-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
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Record name 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
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Record name 175202-31-0
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